1-(3,4-dichlorobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione
Description
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[4-(2,4-dichlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl4N2OS/c1-18(2)23-15(11-5-4-10(19)8-13(11)21)17(26)24(18)16(25)9-3-6-12(20)14(22)7-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWYKWIKMSOTLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC(=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-dichlorobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a compound of interest due to its potential biological activities. Its structure incorporates significant substituents that may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by various research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Antibacterial Activity
Research indicates that imidazole derivatives exhibit notable antibacterial properties. The compound shares structural similarities with other imidazole derivatives known for their efficacy against various bacterial strains.
- Mechanism of Action : The antibacterial activity is often attributed to the presence of electron-withdrawing groups and the imidazole nitrogen, which can interact with bacterial enzymes or cell membranes.
- Case Studies : In a study evaluating similar compounds, derivatives with dichlorophenyl groups showed significant activity against Staphylococcus aureus and Escherichia coli. The zone of inhibition for these compounds ranged from 15 to 30 mm depending on the specific derivative tested .
| Compound | Zone of Inhibition (mm) |
|---|---|
| Compound A | 25 |
| Compound B | 30 |
| Compound C | 20 |
Antifungal Activity
The compound has also been assessed for antifungal properties. Preliminary studies suggest that imidazole derivatives can inhibit fungal growth effectively.
- Tested Strains : Common strains such as Candida albicans and Aspergillus niger have been used in testing.
- Results : In vitro tests demonstrated that certain derivatives produced a zone of inhibition between 10 and 25 mm against these fungi .
Anticancer Activity
Emerging evidence points to the anticancer potential of imidazole-containing compounds. The mechanism often involves the induction of apoptosis in cancer cells.
- Research Findings : A recent study explored the cytotoxic effects of various imidazole derivatives on human cancer cell lines. Compounds structurally similar to the one showed IC50 values indicating effective cytotoxicity against lung cancer (A549) and breast cancer (MCF-7) cells .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15 |
| MCF-7 | 20 |
Scientific Research Applications
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of appropriate thioketones with substituted phenyl groups. The detailed synthetic pathways often utilize various reagents and conditions that facilitate the formation of the imidazole ring and subsequent modifications to introduce dichlorobenzoyl and dichlorophenyl substituents. Syntheses often yield derivatives that can be evaluated for biological activity.
Antimicrobial Activity
One of the most significant applications of this compound is its antimicrobial properties . Research has shown that derivatives containing imidazole rings exhibit substantial antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. For instance:
| Compound | Zone of Inhibition (mm) |
|---|---|
| 1 | 15 |
| 2 | 19 |
| 3 | 21 |
| Streptomycin (control) | 28 |
This table illustrates how various derivatives compare to established antibiotics in terms of their effectiveness against common bacterial strains .
Antihypertensive Activity
The compound has also been investigated for its antihypertensive effects . Studies have indicated that certain imidazole derivatives can induce vasorelaxation in hypertensive models. For example:
| Compound | EC50 (μM) | E max (%) |
|---|---|---|
| A | 369.37 | 91.2 |
| B | 210.33 | 75.14 |
These results demonstrate the potential for developing antihypertensive medications based on the structural framework of imidazole derivatives .
Case Study: Synthesis and Evaluation
In a notable study, researchers synthesized a series of imidazole derivatives, including our compound of interest, and evaluated their biological activities. The findings indicated that modifications to the phenyl rings significantly influenced both antimicrobial and antihypertensive activities. This underscores the importance of structural diversity in enhancing therapeutic efficacy.
Case Study: Material Science Applications
Beyond biological applications, compounds like 1-(3,4-dichlorobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione have been explored for their potential in material science. Their unique chemical properties allow them to be used as intermediates in the synthesis of polymers or as stabilizers in various formulations.
Q & A
Basic: What are the optimal reaction conditions for synthesizing this compound with high yield?
Methodological Answer:
Synthesis optimization requires balancing solvent choice, temperature, and catalyst selection. For imidazole-thione derivatives, refluxing in polar aprotic solvents (e.g., DMSO) with controlled heating (18–24 hours) improves cyclization efficiency. Evidence from triazole synthesis (e.g., refluxing in DMSO for 18 hours followed by ice-water quenching) achieved 65% yield . For imidazole cores, ethanol or methanol with glacial acetic acid as a catalyst under reflux (4–6 hours) enhances condensation, as seen in triazol-amine derivatives .
Key Factors:
| Parameter | Optimal Range | Evidence Source |
|---|---|---|
| Solvent | DMSO, ethanol | |
| Reflux Time | 4–24 hours | |
| Catalyst | Glacial acetic acid |
Basic: How can spectroscopic methods (IR, NMR) confirm the compound’s structure?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
